5beta-Chola-3,8(14),11-trien-24-oic acid, also known as a bile acid derivative, is a compound with significant biological relevance. It is structurally related to cholic acid and plays a role in lipid metabolism and various physiological processes. This compound is of interest in both biochemistry and pharmacology due to its potential applications in treating metabolic disorders.
This compound is primarily derived from bile acids, which are synthesized in the liver from cholesterol. Bile acids are crucial for digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. The specific structure of 5beta-Chola-3,8(14),11-trien-24-oic acid indicates its derivation from the steroid backbone typical of bile acids.
5beta-Chola-3,8(14),11-trien-24-oic acid is classified as a steroid and more specifically as a bile acid. Bile acids are categorized into primary and secondary types based on their synthesis location and function. This compound falls under the category of secondary bile acids due to its metabolic transformations.
The synthesis of 5beta-Chola-3,8(14),11-trien-24-oic acid can be achieved through several methods, often involving complex organic reactions that modify the steroid nucleus.
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to ensure the correct stereochemistry and yield of the desired compound. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure and purity of the synthesized product.
The molecular formula for 5beta-Chola-3,8(14),11-trien-24-oic acid is . Its structure features a steroid framework characterized by four fused carbon rings.
C[C@H](CCC(=O)O)[C@H]1CC[C@H]2[C@@H]3[C@H](O)C[C@@H]4C[C@H](O)CC[C@]4(C)[C@H]3C[C@H](O)[C@]12C
InChI=1S/C24H36O2/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
5beta-Chola-3,8(14),11-trien-24-oic acid participates in various chemical reactions that are significant for its biological activity.
These reactions often require specific catalysts or conditions to proceed efficiently. For example, enzymatic oxidation can be facilitated by specific oxidases or dehydrogenases that target hydroxyl groups on the steroid framework.
The mechanism of action for 5beta-Chola-3,8(14),11-trien-24-oic acid primarily involves its role in lipid metabolism and interaction with nuclear receptors.
Studies have shown that alterations in levels of this compound correlate with changes in gut microbiota composition and lipid profiles in various experimental models .
Relevant analytical data include spectral data confirming its structural integrity post-synthesis.
5beta-Chola-3,8(14),11-trien-24-oic acid has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2